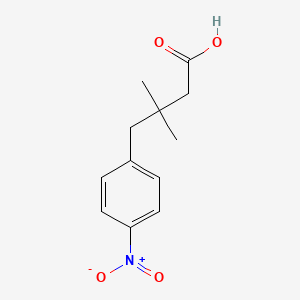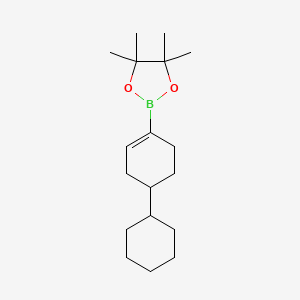![molecular formula C8H10N4O4S B14005958 3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone CAS No. 25622-15-5](/img/structure/B14005958.png)
3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a pyrimido-thiadiazine core with three methyl groups and two dioxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require heating under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit key enzymes or disrupt cellular processes in microorganisms . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar thiadiazole ring and exhibit a broad spectrum of biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar pyrimido core and are known for their pharmacological properties.
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide: This compound has a similar thiadiazine structure and is used in various chemical and biological applications.
Uniqueness
2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE is unique due to its specific substitution pattern and the presence of both dioxo and methyl groups
Propriétés
Numéro CAS |
25622-15-5 |
|---|---|
Formule moléculaire |
C8H10N4O4S |
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
3,5,7-trimethyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazine-6,8-dione |
InChI |
InChI=1S/C8H10N4O4S/c1-4-9-6-5(17(15,16)10-4)7(13)12(3)8(14)11(6)2/h1-3H3,(H,9,10) |
Clé InChI |
TUNPQZIMFGIDFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NS(=O)(=O)C2=C(N1)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


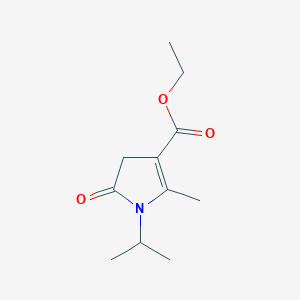
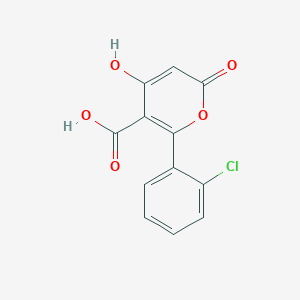
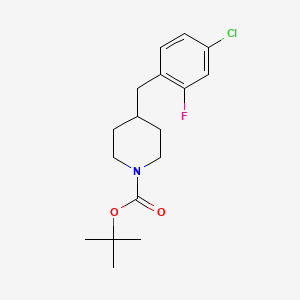
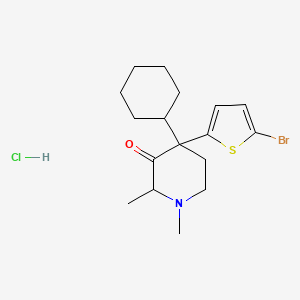
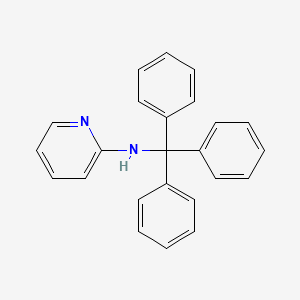

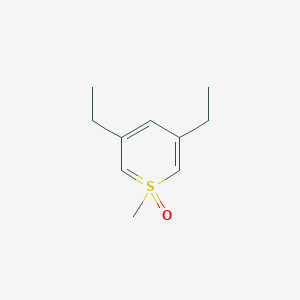
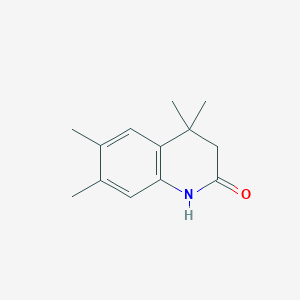

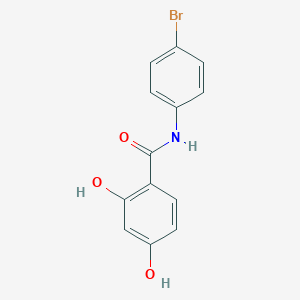
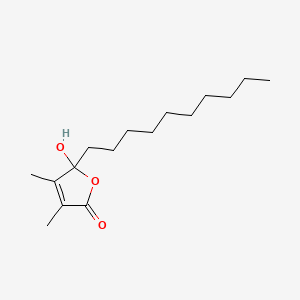
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
